Cas no 1941-86-2 (1-bromo-4-[(4-bromophenyl)methyl]benzene)

1-bromo-4-[(4-bromophenyl)methyl]benzene structure
1941-86-2 structure
Product Name:1-bromo-4-[(4-bromophenyl)methyl]benzene
CAS No:1941-86-2
MF:C13H10Br2
MW:326.026502132416
CID:1386718
PubChem ID:96487
Update Time:2025-04-20

1-bromo-4-[(4-bromophenyl)methyl]benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-4-[(4-bromophenyl)methyl]benzene
    • 4,4'-Dibromdiphenylmethan
    • AR-1J4037
    • Bis-(4-brom-phenyl)-methan
    • Methane, bis(p-bromophenyl)-
    • 4,4'-dibromodiphenylmethane
    • bis(4-bromophenyl)methane
    • SureCN3334615
    • p,p'-dibromodiphenylmethane
    • bis-(4-bromo-phenyl)-methane
    • NSC76049
    • 4,4'-Dibrom-diphenylmethan
    • AC1L3WKC
    • AI3-05091
    • Benzene,1'-methylenebis[4-bromo-
    • Benzene, 1,1'-methylenebis[4-bromo-
    • NSC 76049
    • 3AUH3YNH5Y
    • NSC-76049
    • AKOS000672929
    • DTXSID60173027
    • 1,1'-Methylenebis[4-bromobenzene]
    • SCHEMBL3334615
    • 1941-86-2
    • 1-Bromo-4-(4-bromobenzyl)benzene #
    • Benzene, 1,1'-methylenebis(4-bromo-
    • Diphenylmethane, 4,4'-dibromo-
    • Inchi: 1S/C13H10Br2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
    • InChI Key: IYOYOEKCRDEIPQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC1C=CC(=CC=1)Br

Computed Properties

  • Exact Mass: 323.91500
  • Monoisotopic Mass: 323.915
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.62
  • Boiling Point: 369.9°C at 760 mmHg
  • Flash Point: 207.3°C
  • Refractive Index: 1.622
  • PSA: 0.00000
  • LogP: 4.80240
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